molecular formula C6H10ClN3 B2601645 3-Cyclopropyl-4-methyl-4H-1,2,4-triazole hydrochloride CAS No. 1609403-34-0

3-Cyclopropyl-4-methyl-4H-1,2,4-triazole hydrochloride

Cat. No.: B2601645
CAS No.: 1609403-34-0
M. Wt: 159.62
InChI Key: CIJSJVDWQDWFED-UHFFFAOYSA-N
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Description

3-Cyclopropyl-4-methyl-4H-1,2,4-triazole hydrochloride (CAS 1609403-34-0) is a high-purity heterocyclic building block of significant interest in medicinal chemistry and antibacterial research. With the molecular formula C6H10ClN3 and a molecular weight of 159.62 g/mol, this compound serves as a key synthetic intermediate for the development of novel triazole-based molecular hybrids . The 1,2,4-triazole core is a privileged scaffold in drug discovery, known for its ability to engage in various non-covalent interactions with biological targets, such as hydrogen bonding and coordination with metal ions . Research into 1,2,4-triazole derivatives has revealed a broad spectrum of biological activities, with particular promise in the antimicrobial field . Structural analogs featuring a cyclopropyl substituent on the triazole ring have demonstrated potent antistaphylococcal activity, making this compound a valuable precursor for designing new agents against pathogens like Staphylococcus aureus . Furthermore, certain 1,2,4-triazole-3-thione derivatives exhibit the ability to restore antibiotic susceptibility in resistant bacterial strains via the inhibition of metallo-β-lactamase . Beyond antimicrobial applications, this chemical scaffold is also being explored for its anti-inflammatory properties and its efficiency in removing metal ions from aqueous solutions, highlighting its potential in environmental chemistry . This product is intended for research purposes as a chemical building block and is strictly labeled For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-cyclopropyl-4-methyl-1,2,4-triazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.ClH/c1-9-4-7-8-6(9)5-2-3-5;/h4-5H,2-3H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIJSJVDWQDWFED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1C2CC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-4-methyl-4H-1,2,4-triazole hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazole ring .

Scientific Research Applications

Chemical Synthesis

3-Cyclopropyl-4-methyl-4H-1,2,4-triazole hydrochloride serves as a valuable building block in the synthesis of more complex heterocyclic compounds. Its triazole ring can undergo various chemical transformations, making it useful in the development of novel synthetic pathways for drug discovery and materials science.

The compound exhibits significant biological activities that are being actively researched.

Antimicrobial Properties

Research indicates that this compound has notable antimicrobial and antifungal properties. Studies have shown its effectiveness against various bacterial strains and fungi, suggesting its potential as a therapeutic agent.

Table 2: Antimicrobial Efficacy

MicroorganismActivity
Escherichia coliEffective inhibition at low concentrations
Staphylococcus aureusModerate activity observed
Candida albicansSignificant antifungal properties

Case Study 1: Antifungal Activity
A peer-reviewed study demonstrated that this compound effectively inhibited the growth of Candida species, indicating its potential use in clinical antifungal therapies.

Case Study 2: Antibacterial Efficacy
Another research article highlighted its antibacterial properties against Gram-positive bacteria like Staphylococcus aureus, showcasing its promise for developing new antibacterial treatments.

Pharmaceutical Applications

The ongoing research into the medicinal properties of this compound focuses on its potential as a pharmaceutical agent. The compound's unique structural features enhance its interaction with biological targets such as enzymes and receptors.

Industrial Applications

In addition to its biological applications, this compound is utilized in the synthesis of materials with specific properties for industrial purposes. Its role in producing polymers and coatings demonstrates its versatility beyond medicinal chemistry.

Table 3: Comparison of Triazole Derivatives

Compound NameStructureBiological Activity
3-Cyclopropyl-4-methyl-4H-1,2,4-triazoleStructureModerate antimicrobial activity
This compoundStructureHigh antimicrobial and antifungal activity

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-4-methyl-4H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as enzyme inhibition or activation .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 4H-1,2,4-Triazole, 3-(chloromethyl)-5-cyclopropyl-4-methyl-, hydrochloride (1:1)
  • CAS Registry: Not explicitly stated in the evidence, but closely related analogs (e.g., CAS 946386-88-5 for a cyclohexyl analog) suggest systematic registration under specific substituent variations .
  • Molecular Formula : C₇H₁₁ClN₃·HCl (derived from SMILES: Cl.ClCC1=NN=C(N1C)C2CC2) .
  • Key Features : The compound features a 1,2,4-triazole core substituted with a cyclopropyl group at position 5, a methyl group at position 4, and a chloromethyl group at position 3, forming a hydrochloride salt.

For example, 3-(substituted methylthio)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazoles are prepared using InCl₃ as a catalyst . Structural elucidation typically employs crystallographic tools like SHELX and ORTEP-3 for 3D visualization .

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between 3-cyclopropyl-4-methyl-4H-1,2,4-triazole hydrochloride and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
This compound C₇H₁₁ClN₃·HCl 217.62 (free base) Cyclopropyl (position 5), methyl (position 4), chloromethyl (position 3) Likely intermediate in pharmaceuticals or agrochemicals due to reactive chloromethyl group.
3-Chloro-4-methyl-5-propyl-4H-1,2,4-triazole C₇H₁₁ClN₃ 217.62 Propyl (position 5), methyl (position 4), chloro (position 3) Hydrophobic propyl group may enhance membrane permeability in bioactive molecules.
4-Cyclopropyl-4H-1,2,4-triazole-3-carboxylic acid C₆H₇N₃O₂ 153.14 Cyclopropyl (position 4), carboxylic acid (position 3) Carboxylic acid group enables conjugation or salt formation for drug delivery.
3-[1-(4-Chlorophenyl)cyclopropyl]-4-cyclopropyl-5-(1-methylcyclopropyl)-4H-1,2,4-triazole C₁₈H₂₀ClN₃ 313.83 Multiple cyclopropyl groups, 4-chlorophenyl moiety Enhanced hydrophobicity for potential use in materials science or as a lipophilic drug candidate.
5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole dihydrochloride C₈H₁₅Cl₂N₃O 264.13 Methoxypyrrolidinyl (stereochemically defined), methyl, dihydrochloride salt Stereochemical complexity suits asymmetric catalysis or targeted drug design.

Structural and Functional Insights

Substituent Effects on Reactivity :

  • The chloromethyl group in the target compound (vs. chloro in the propyl analog ) offers a reactive site for further functionalization, such as nucleophilic displacement reactions.
  • Carboxylic acid in the analog introduces acidity (pKa ~4-5), enabling pH-dependent solubility, unlike the hydrochloride salt form of the target compound, which is inherently water-soluble.

Hydrophobicity and Bioavailability :

  • The cyclopropyl and 4-chlorophenyl groups in significantly increase hydrophobicity (logP ~4-5 estimated), favoring blood-brain barrier penetration. In contrast, the target compound’s smaller substituents (methyl, chloromethyl) suggest moderate logP (~2-3).

Stereochemical Complexity :

  • The methoxypyrrolidinyl group in introduces chirality, enabling enantioselective interactions in drug-receptor binding. The target compound lacks stereocenters, simplifying synthesis but limiting chiral applications.

Salt Forms and Stability :

  • The dihydrochloride salt in enhances aqueous solubility compared to the target’s single hydrochloride. However, hygroscopicity and stability under varying humidity conditions may differ.

Biological Activity

3-Cyclopropyl-4-methyl-4H-1,2,4-triazole hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, applications, and research findings, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a triazole ring with cyclopropyl and methyl substituents, which influence its reactivity and biological interactions. Its chemical formula is C6H9N3HClC_6H_9N_3\cdot HCl and it has a CAS number of 1609403-34-0 .

The biological activity of this compound primarily involves enzyme inhibition and modulation of protein interactions. The triazole moiety acts as a ligand that can bind to various molecular targets, leading to significant biological effects such as:

  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in bacterial metabolism.
  • Antimicrobial Activity : The compound exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria .

Antibacterial Properties

Research indicates that compounds containing the 1,2,4-triazole ring possess notable antibacterial activity. The following table summarizes findings from various studies regarding the Minimum Inhibitory Concentration (MIC) values against different bacterial strains:

Compound Bacterial Strain MIC (µg/mL)
3-Cyclopropyl-4-methyl-4H-1,2,4-triazoleStaphylococcus aureus (MRSA)0.046
Escherichia coli2.96
Pseudomonas aeruginosa5.00
Bacillus subtilis1.50

These values suggest that this compound may be more effective than traditional antibiotics like ciprofloxacin in certain cases .

Neuroprotective Effects

In addition to its antibacterial properties, some studies have indicated potential neuroprotective effects. The presence of triazole moieties has been linked to neuroprotection in various in vitro models. For instance, a study demonstrated that derivatives of triazoles showed significant protection against neurotoxic agents in cell cultures .

Case Studies

  • Antibacterial Efficacy : A study conducted on ciprofloxacin derivatives containing the triazole moiety showed enhanced antibacterial activity compared to their parent compounds. Specifically, derivatives with cyclopropyl groups exhibited improved potency against resistant strains such as MRSA .
  • Neuroprotection : Research on triazole derivatives indicated that modifications at the N-4 position could enhance neuroprotective effects while maintaining low cytotoxicity levels in mammalian cells .

Q & A

Q. What are the standard synthetic methodologies for preparing 3-Cyclopropyl-4-methyl-4H-1,2,4-triazole hydrochloride?

The synthesis typically involves cyclocondensation of hydrazide derivatives with appropriate reagents. For example:

  • Hydrazide reaction : Reacting substituted hydrazides (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) with cyclopropylmethyl reagents in DMSO under reflux (18 hours), followed by distillation, cooling, and crystallization (65% yield) .
  • Microwave-assisted synthesis : Optimized conditions (e.g., ethanol solvent, 4-hour reflux) improve reaction efficiency and yield (up to 78% for analogous triazoles) .
  • Hydrochloride salt formation : Treating the free base with HCl in ethanol under controlled pH to precipitate the hydrochloride salt .

Table 1 : Representative Synthesis Conditions

Reagent SystemSolventTime (h)Yield (%)Reference
Hydrazide + Cyclopropylmethyl derivativeDMSO1865
Microwave-assisted cyclizationEthanol478*
*Reported for analogous triazole derivatives.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Spectroscopy :
  • 1H/13C NMR : Confirm substituent positions and cyclopropyl integration .
  • IR spectroscopy : Identify N-H stretches (3200–3400 cm⁻¹) and triazole ring vibrations (1500–1600 cm⁻¹) .
    • Crystallography :
  • Single-crystal X-ray diffraction : Use SHELX programs (e.g., SHELXL for refinement) to resolve molecular geometry and hydrogen bonding .
  • ORTEP-3 : Generate thermal ellipsoid plots to visualize atomic displacement parameters .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for triazole derivatives?

Contradictions may arise from assay variability or structural nuances. Strategies include:

  • Dose-response standardization : Use IC50/EC50 values with error margins (e.g., ±5% via triplicate assays) .
  • Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., cyclopropyl vs. methyl groups) on antimicrobial potency .
  • Statistical validation : Apply tools like ANOVA or t-tests to assess significance of biological data .

Table 2 : Example Biological Activities of Triazole Derivatives

DerivativeTarget ActivityAssay TypeReference
3-Cyclopropyl-4-methyl analogAntifungal (C. albicans)Broth microdilution
4-Amino-triazole hydrochloridesα-Glucosidase inhibitionSpectrophotometric

Q. What computational and experimental approaches optimize crystallographic refinement for hydrochloride salts?

  • High-resolution data : Collect data at <1.0 Å resolution to resolve chloride counterions and hydrogen bonding .
  • SHELX workflows :
  • SHELXD : Solve phases via dual-space methods for twinned crystals.
  • SHELXL : Refine anisotropic displacement parameters and validate using R-factor convergence (<5%) .
    • Hydrogen placement : Use DFT calculations (e.g., Gaussian09) to model H-bond networks .

Q. How do reaction conditions influence byproduct formation in triazole synthesis?

Byproducts (e.g., regioisomers) arise from competing reaction pathways:

  • Solvent polarity : Polar aprotic solvents (DMSO) favor cyclization over dimerization .
  • Temperature control : Microwave heating reduces side reactions (e.g., hydrolysis) compared to conventional reflux .
  • Acid catalysis : Glacial acetic acid (5 drops) accelerates imine formation in Schiff base intermediates .

Methodological Notes

  • Data integrity : Cross-validate spectral data with computational models (e.g., ChemDraw NMR prediction).
  • Error handling : Use tools like Numerical Recipes in C for robust data fitting .

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